Tert-butyl 4-(2-(tosyloxy)ethoxy)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-(tosyloxy)ethoxy)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a tosyloxyethoxy substituent. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-(tosyloxy)ethoxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-(tosyloxy)ethoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous acid or base solutions.
Major Products
Substitution: Various piperidine derivatives.
Reduction: Piperidine-1-carboxylate alcohol.
Hydrolysis: Piperidine-1-carboxylic acid.
Scientific Research Applications
Tert-butyl 4-(2-(tosyloxy)ethoxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug discovery.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-(tosyloxy)ethoxy)piperidine-1-carboxylate involves its ability to undergo various chemical transformations. The tosyloxy group acts as a leaving group, facilitating substitution reactions. The piperidine ring provides conformational flexibility, allowing the compound to interact with different molecular targets. The ester group can be hydrolyzed or reduced, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-(tosyloxy)ethoxy)piperidine-1-carboxylate is unique due to the presence of the tosyloxy group, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various derivatives and bioactive compounds .
Properties
Molecular Formula |
C19H29NO6S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
tert-butyl 4-[2-(4-methylphenyl)sulfonyloxyethoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29NO6S/c1-15-5-7-17(8-6-15)27(22,23)25-14-13-24-16-9-11-20(12-10-16)18(21)26-19(2,3)4/h5-8,16H,9-14H2,1-4H3 |
InChI Key |
QTRVLBJCPLEODG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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